2-(1h-Benzimidazol-2-yl)-4-fluoroaniline
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Overview
Description
2-(1H-Benzo[d]imidazol-2-yl)-4-fluoroaniline is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. The presence of a fluorine atom in the compound enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)-4-fluoroaniline typically involves the reaction of 4-fluoroaniline with o-phenylenediamine under acidic conditions to form the benzimidazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or sulfuric acid at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also important considerations in industrial processes to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzo[d]imidazol-2-yl)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-Benzo[d]imidazol-2-yl)-4-fluoroaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-Benzo[d]imidazol-2-yl)-4-fluoroaniline involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The presence of the fluorine atom can enhance the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzo[d]imidazol-2-yl)aniline: Lacks the fluorine atom, which may result in lower chemical stability and biological activity.
2-(1H-Benzo[d]imidazol-2-yl)-4-chloroaniline: Contains a chlorine atom instead of fluorine, which can affect its reactivity and biological properties.
Uniqueness
The presence of the fluorine atom in 2-(1H-Benzo[d]imidazol-2-yl)-4-fluoroaniline makes it unique compared to its analogs. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, which can improve their pharmacokinetic properties and biological activity .
Properties
CAS No. |
10173-58-7 |
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Molecular Formula |
C13H10FN3 |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-fluoroaniline |
InChI |
InChI=1S/C13H10FN3/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17) |
InChI Key |
JNKPOTOPGJEEKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)F)N |
Origin of Product |
United States |
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